molecular formula C10H11IOZn B14879333 3-(3-Methoxyphenyl)-2-propenylzinc iodide

3-(3-Methoxyphenyl)-2-propenylzinc iodide

Cat. No.: B14879333
M. Wt: 339.5 g/mol
InChI Key: NKRSDPLXDPWZIP-UHFFFAOYSA-M
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Description

3-(3-Methoxyphenyl)-2-propenylzinc iodide is an organozinc compound that has gained attention in organic synthesis due to its unique reactivity and versatility. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the methoxy group on the phenyl ring and the propenyl group attached to the zinc center contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-2-propenylzinc iodide typically involves the reaction of 3-(3-methoxyphenyl)-2-propenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is often carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3-(3-Methoxyphenyl)-2-propenyl bromide+Zn3-(3-Methoxyphenyl)-2-propenylzinc iodide\text{3-(3-Methoxyphenyl)-2-propenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-(3-Methoxyphenyl)-2-propenyl bromide+Zn→3-(3-Methoxyphenyl)-2-propenylzinc iodide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-2-propenylzinc iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form alkanes or other reduced products.

    Substitution: The zinc center can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a palladium catalyst for cross-coupling reactions.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of new carbon-carbon bonds, leading to various substituted aromatic compounds.

Scientific Research Applications

3-(3-Methoxyphenyl)-2-propenylzinc iodide has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Medicine: Used in the development of pharmaceutical intermediates.

    Industry: Employed in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-2-propenylzinc iodide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then participates in the transmetalation step with a palladium catalyst. This process leads to the formation of a new carbon-carbon bond, with the zinc compound acting as a nucleophile. The general mechanism can be summarized as follows:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

    Transmetalation: The organozinc compound transfers its organic group to the palladium center.

    Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and regenerates the catalyst.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)-2-propenylmagnesium bromide: Another organometallic compound used in similar cross-coupling reactions.

    3-(3-Methoxyphenyl)-2-propenyllithium: A lithium-based compound with similar reactivity but different handling and storage requirements.

Uniqueness

3-(3-Methoxyphenyl)-2-propenylzinc iodide is unique due to its relatively mild reaction conditions and compatibility with a wide range of functional groups. Unlike its magnesium and lithium counterparts, the zinc compound is less reactive, making it more selective and easier to handle in various synthetic applications.

Properties

Molecular Formula

C10H11IOZn

Molecular Weight

339.5 g/mol

IUPAC Name

iodozinc(1+);1-methoxy-3-prop-2-enylbenzene

InChI

InChI=1S/C10H11O.HI.Zn/c1-3-5-9-6-4-7-10(8-9)11-2;;/h4,6-8H,1,5H2,2H3;1H;/q-1;;+2/p-1

InChI Key

NKRSDPLXDPWZIP-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC(=C1)C[C-]=C.[Zn+]I

Origin of Product

United States

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